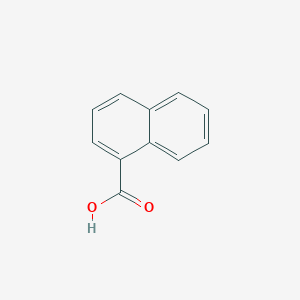

1-Naphthoic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Naphthoic acid can be synthesized through the carboxylation of the Grignard reagent generated from 1-bromonaphthalene . The process involves the following steps :

Formation of Grignard Reagent: Magnesium turnings are reacted with 1-bromonaphthalene in anhydrous ether to form the Grignard reagent.

Carboxylation: The Grignard reagent is then carboxylated by introducing dry carbon dioxide at low temperatures.

Acidification: The reaction mixture is acidified with sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity .

Analyse Chemischer Reaktionen

1-Naphthoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form naphthalene-1,4-dicarboxylic acid under specific conditions.

Reduction: Reduction of this compound can yield 1,4-dihydro-1-naphthalenecarboxylic acid.

Substitution: It can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products Formed:

Oxidation: Naphthalene-1,4-dicarboxylic acid.

Reduction: 1,4-Dihydro-1-naphthalenecarboxylic acid.

Substitution: Various substituted naphthoic acids depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Plant Growth Regulator

1-Naphthoic acid is recognized for its role as a plant growth regulator, exhibiting auxin-like properties. Research has demonstrated that derivatives of this compound can promote plant growth and callus formation. For instance, studies have shown that certain substituted 1-naphthoic acids significantly enhance growth in pea plants, suggesting their potential use in agricultural practices to improve crop yields .

Case Study: Growth Activity Assessment

A study evaluated the growth activity of various this compound derivatives on pea plants, revealing that the activity is influenced by the structure of the substituents on the naphthoic acid molecule. The results indicated that specific substitutions at positions 2 and 8 on the aromatic ring enhance biological activity .

| Compound | Activity Level |

|---|---|

| This compound | Moderate |

| 8-Bromo-1-naphthoic | High |

| 3-Chloro-1-naphthoic | Inactive |

| 2-Methyl-1-naphthoic | High |

Pharmaceutical Applications

Spectrofluorimetric Studies

In pharmaceutical contexts, this compound has been studied for its spectrofluorimetric behavior in micellar surfactant solutions. This research is crucial for understanding how to solubilize hydrophobic compounds in aqueous environments, enhancing their bioavailability . The findings indicate that nonionic surfactants like Triton X-100 significantly increase the fluorescence intensity of this compound, suggesting improved solubility and potential for drug formulation.

Fluorescence Characteristics

The fluorescence characteristics of this compound were examined under various conditions, revealing optimal excitation and emission peaks at 295 nm and 370 nm, respectively. The study concluded that micellar solubilization enhances quantum yield, which is vital for pharmaceutical applications .

Analytical Chemistry Applications

Extraction Techniques

this compound serves as an effective extractant in solvent extraction processes, particularly for metals like zinc(II). Its ability to selectively extract metal ions from solutions makes it valuable in analytical chemistry . The presence of bulky cations enhances its extraction efficiency, making it suitable for environmental analysis and metal recovery processes.

Case Study: Zinc Extraction Efficiency

Research demonstrated that when used in conjunction with solvating extractants, this compound effectively extracts zinc(II) ions from aqueous solutions. This property is leveraged in analytical methods to quantify metal concentrations in environmental samples .

Chemical Synthesis Applications

Chiral Reagent

In synthetic organic chemistry, this compound is utilized as a chiral reagent in various reactions. Its derivatives are employed in asymmetric synthesis due to their ability to influence stereochemistry during chemical reactions . This application is particularly relevant in the production of pharmaceuticals where chirality is crucial for efficacy.

Wirkmechanismus

The mechanism of action of 1-naphthoic acid involves its role as a substrate in various chemical reactions. It can undergo C-H activation reactions, which are crucial in organic synthesis . The molecular targets and pathways involved depend on the specific reactions it participates in, such as the formation of perinaphthenones and isocoumarin derivatives .

Vergleich Mit ähnlichen Verbindungen

1-Naphthoic acid can be compared with other similar compounds, such as:

2-Naphthoic acid: Another isomeric monocarboxylic acid of naphthalene with similar properties but different reactivity and applications.

1-Hydroxy-2-naphthoic acid: A hydroxylated derivative with distinct chemical behavior and applications.

3-Hydroxy-2-naphthoic acid: Another hydroxylated derivative with unique properties.

Uniqueness of this compound: this compound is unique due to its specific position of the carboxyl group on the naphthalene ring, which influences its reactivity and the types of reactions it can undergo .

Biologische Aktivität

1-Naphthoic acid, an aromatic carboxylic acid derived from naphthalene, has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the compound's biological activity, focusing on its toxicity, antimicrobial properties, and potential applications in cancer therapy.

Chemical Structure and Properties

This compound (C₁₁H₈O₂) features a naphthalene ring with a carboxylic acid functional group. Its structural properties influence its reactivity and biological interactions. The compound is known for its solubility in organic solvents and can form various derivatives that enhance its biological activity.

Developmental Toxicity

Research indicates that different isomers of naphthoic acid exhibit varying levels of developmental toxicity. A study using medaka embryos demonstrated that 1-hydroxy-2-naphthoic acid (1H2NA) was notably more toxic than its counterparts, leading to significant cranial edema and circulatory system abnormalities . The study established a rank order of toxicity among isomers, highlighting the importance of structural variations in toxicity outcomes.

| Isomer | EC50 (μM) | Observed Effects |

|---|---|---|

| 1H2NA | 20 | Cranial edema, tube heart formation |

| 2H1NA | >20 | Mild abnormalities |

| 2H3NA | >50 | Minimal effects |

| 6H2NA | >500 | No significant effects |

The mechanisms underlying the toxic effects of naphthoic acid isomers involve the activation of the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 enzymes (CYP1A). This pathway is associated with the generation of reactive oxygen species (ROS) and subsequent cellular damage .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of naphthoic acid derivatives. A series of facial amphiphilic naphthoic acid-derived polymers were synthesized to assess their efficacy against multi-drug resistant (MDR) bacteria. These polymers exhibited significant antibacterial activity, particularly against Gram-negative pathogens, demonstrating high selectivity towards bacterial cells over mammalian cells .

Structure-Activity Relationship

The design of these polymers involved varying the ratios of charged groups to rings, which influenced their antimicrobial efficacy. The results suggest that structural modifications can enhance the bioactivity of naphthoic acid derivatives.

Anticancer Potential

This compound and its derivatives have shown promise in cancer therapy. A study on a series of 1-hydroxynaphthalene-2-carboxanilides revealed potent antiproliferative activity against human colon carcinoma cell lines, particularly those lacking the TP53 tumor suppressor gene . This suggests that naphthalene-based compounds may serve as potential anticancer agents through mechanisms involving DNA intercalation and disruption of cellular processes.

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 1-Hydroxynaphthalene-2-carboxanilide | 5 | Colon carcinoma (TP53 null) |

| Naproxen | 15 | Various cancer cell lines |

Eigenschaften

IUPAC Name |

naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNETULKMXZVUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861668 | |

| Record name | 1-Naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white or beige powder; [Alfa Aesar MSDS] | |

| Record name | 1-Naphthoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10217 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86-55-5, 1320-04-3 | |

| Record name | 1-Naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-NAPHTHOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NIV4O66BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for 1-naphthoic acid?

A1: this compound has the molecular formula C11H8O2 and a molecular weight of 172.18 g/mol. Spectroscopically, it can be characterized by:

Q2: How does the structure of this compound influence its self-association behavior?

A2: this compound self-associates in solution primarily through π-π stacking of the naphthalene rings and hydrophobic interactions. [] Introducing a fluorine atom, for example in 4-fluoro-1-naphthoic acid, appears to enhance the stability of these aggregates. This is supported by computational studies indicating a greater interaction energy with the addition of the fluorine substituent. []

Q3: Can you describe a novel application of this compound in material science?

A4: this compound can induce the rapid formation of calcium carbonate (CaCO3) thin films at an organic-aqueous interface. [] This method promotes and accelerates the mineralization process, resulting in films with thicknesses ranging from 5 to 20 µm. [] This finding highlights the potential of using organic molecules like this compound for controlled CaCO3 precipitation in material synthesis.

Q4: How does the position of substituents on the naphthalene ring affect the reactivity of this compound derivatives in electrophilic aromatic substitution reactions like sulfonation?

A5: The position of electron-withdrawing substituents on the naphthalene ring significantly influences the regioselectivity of electrophilic aromatic substitution reactions like sulfonation. For instance, sulfonation of this compound and its methyl ester with sulfur trioxide predominantly yields the 5- and 8-sulfonaphthoic acid isomers. [, ] This selectivity is attributed to the electronic effects of the carboxyl group, directing the electrophile to the less deactivated positions on the naphthalene ring.

Q5: How does this compound contribute to understanding structure-activity relationships in plant growth substances?

A6: Studies on substituted 1-naphthoic acids have helped elucidate the relationship between structure and plant growth activity. Research suggests that the activity is not only connected to the molecular form but also to the compound's ability to form a molecular complex at the 8-position with an electron-rich plant substrate. [] This highlights the importance of specific structural features for biological activity. Further investigations on dihydro- and tetrahydro-1-naphthoic acids have provided additional insights into the structural requirements for plant growth activity. []

Q6: Has this compound been investigated as a matrix in mass spectrometry?

A7: Yes, 2-hydroxy-1-naphthoic acid has shown promise as a matrix in Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) for analyzing low molecular weight porphyrins and peptides. [] It provides a 2–4-fold enhancement of ion signal for porphyrins compared to other matrices, demonstrating its potential for improving sensitivity in mass spectrometry applications. []

Q7: What are the environmental implications of this compound and its derivatives?

A8: this compound can be a key intermediate in the bacterial degradation of polycyclic aromatic hydrocarbons (PAHs) like acenaphthene and phenanthrene. [, , ] Understanding the metabolic pathways and enzymes involved in these degradation processes is crucial for developing bioremediation strategies for PAH-contaminated environments.

Q8: Are there any known instances of bacteria utilizing this compound as a sole carbon and energy source?

A9: Yes, Sphingobacterium sp. strain RTSB, isolated from petroleum-contaminated soil, can metabolize acenaphthene via a pathway involving this compound as a key intermediate. [] Additionally, Burkholderia sp. strain BC1 can utilize both 2-hydroxy-1-naphthoic acid and naphthalene as sole carbon sources. []

Q9: Has this compound been used in the synthesis of other organic compounds?

A10: Yes, this compound serves as a starting material for various synthetic transformations. For example, it's used in the synthesis of perinaphthenones through rhodium-catalyzed dehydrative annulation reactions with alkynes. [] It's also a key precursor in the synthesis of multisubstituted 1-naphthoic acids via ruthenium-catalyzed C-H activation and double alkyne annulation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.